9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid
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Overview
Description
9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes an indene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as indene derivatives and pyridine carboxylic acids can be subjected to cyclization reactions in the presence of catalysts and solvents to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound shares a similar indene-based structure but differs in the fused ring system and functional groups.
4-Nitro-9-phenyl-1H-indeno[2,1-c]pyridine: Another related compound with a nitro group and phenyl substitution, offering different chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
CAS No. |
18631-15-7 |
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Molecular Formula |
C13H7NO3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
9-oxoindeno[2,1-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H7NO3/c15-12-8-4-2-1-3-7(8)9-5-11(13(16)17)14-6-10(9)12/h1-6H,(H,16,17) |
InChI Key |
HANZRHLJNKHTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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